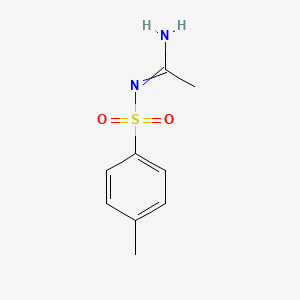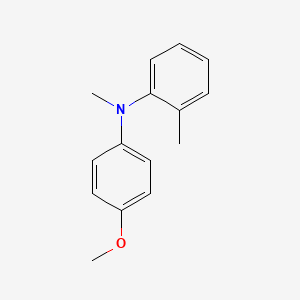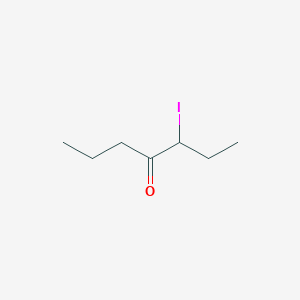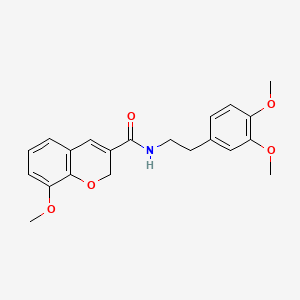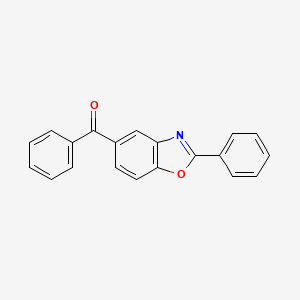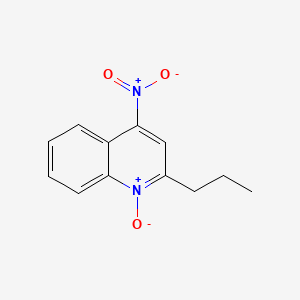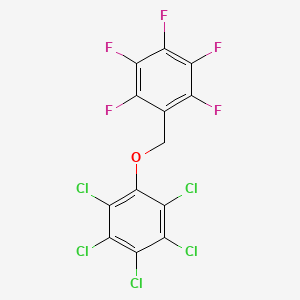![molecular formula C16H18Cl3N2O3P B14423097 Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate CAS No. 80984-92-5](/img/structure/B14423097.png)
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate is a complex organophosphorus compound It is characterized by the presence of both chloro and phosphorochloridate groups, making it a unique entity in the realm of chemical compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate typically involves multiple steps. One common method includes the reaction of N-methyl-N-phenylmethaniminium chloride with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. Safety measures are paramount due to the reactive nature of the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphorochloridate derivatives.
Reduction: This can result in the formation of simpler organophosphorus compounds.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridate derivatives, while substitution reactions can produce a variety of functionalized organophosphorus compounds.
Aplicaciones Científicas De Investigación
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate involves its interaction with molecular targets such as enzymes and proteins. The chloro and phosphorochloridate groups play a crucial role in these interactions, often leading to the inhibition or modification of enzyme activity. The compound can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(dimethylamino)phosphorochloridate: This compound shares the phosphorochloridate group but differs in the presence of dimethylamino groups instead of chloro and N-methyl-N-phenylmethaniminium groups.
Bis(2,2,2-trichloroethyl) phosphorochloridate: This compound also contains the phosphorochloridate group but has trichloroethyl groups instead of the chloro and N-methyl-N-phenylmethaniminium groups.
Uniqueness
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
80984-92-5 |
|---|---|
Fórmula molecular |
C16H18Cl3N2O3P |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
chloro-dioxido-oxo-λ5-phosphane;chloromethylidene-methyl-phenylazanium |
InChI |
InChI=1S/2C8H9ClN.ClH2O3P/c2*1-10(7-9)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-7H,1H3;(H2,2,3,4)/q2*+1;/p-2 |
Clave InChI |
GCILNXANELNGJI-UHFFFAOYSA-L |
SMILES canónico |
C[N+](=CCl)C1=CC=CC=C1.C[N+](=CCl)C1=CC=CC=C1.[O-]P(=O)([O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



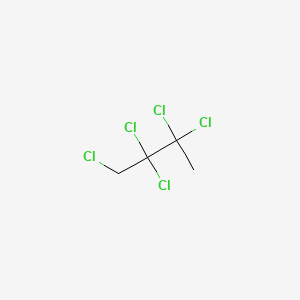

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
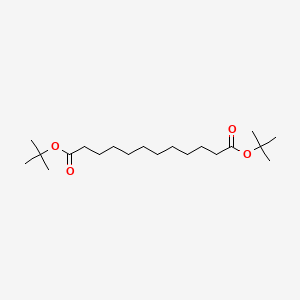
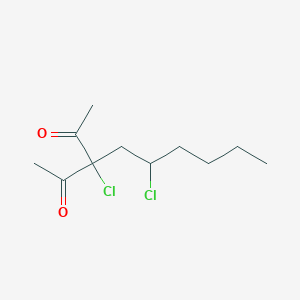
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
